REACTION_CXSMILES
|
C([N+](CCCC)(CCCC)CCCC)CCC.S([O-])(O)(=O)=O.[Br-].[Cl-].[Cl:25][CH2:26][CH2:27][N:28]([CH2:36][CH2:37]Cl)[CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[C:39]1([CH2:45][C:46]#[N:47])[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1.[OH-].[Na+]>C1(C)C=CC=CC=1.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[ClH:25].[CH2:29]([N:28]1[CH2:36][CH2:37][C:45]([C:46]#[N:47])([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH2:26][CH2:27]1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:6.7,9.10,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN(CC1=CC=CC=C1)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
quaternary ammonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN(CCCl)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
results
|
Type
|
CUSTOM
|
Details
|
in yields of up to about 77%
|
Type
|
CUSTOM
|
Details
|
to much lower yields
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
about 60 to 90 minutes), maintaining
|
Duration
|
75 (± 15) min
|
Type
|
CUSTOM
|
Details
|
the agitated reaction mixture at about 65° to 85° C. until the reaction
|
Type
|
CUSTOM
|
Details
|
(about three to four hours)
|
Type
|
CUSTOM
|
Details
|
quenching the reaction mixture with water
|
Type
|
CUSTOM
|
Details
|
separating the toluene layer
|
Type
|
WASH
|
Details
|
washing it with water to neutral pH
|
Type
|
DISTILLATION
|
Details
|
distilling off the toluene in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolving the residue with a suitable solvent, e.g., methanol
|
Type
|
CUSTOM
|
Details
|
collecting the precipitated product
|
Type
|
CUSTOM
|
Details
|
drying it
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |